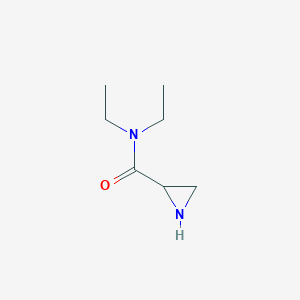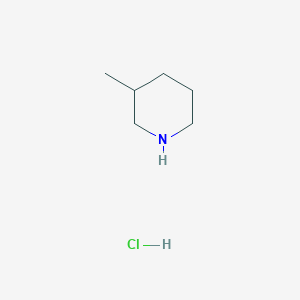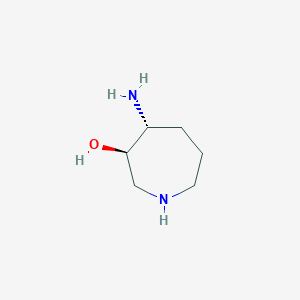
2-(sec-Butoxy)-1H-azirine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is an organic compound characterized by the presence of an azirine ring, a butoxy group, and a nitrile group. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The sec-butoxy group adds to the compound’s complexity and potential reactivity, while the nitrile group introduces additional functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a base or a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butoxy)-1H-azirine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted azirine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(sec-Butoxy)-1H-azirine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions with enzymes or receptors.
Industry: Used in the development of new materials with specific functionalities, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile involves its interaction with molecular targets through its reactive azirine ring and nitrile group. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(n-Butoxy)-1H-azirine-1-carbonitrile: Similar structure but with a different alkoxy group.
2-(tert-Butoxy)-1H-azirine-1-carbonitrile: Contains a tert-butoxy group instead of a sec-butoxy group.
2-(sec-Butoxy)-1H-azirine-1-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-butan-2-yloxyazirine-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)10-7-4-9(7)5-8/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
QQNDLGCMKSEZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CN1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)

![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)








